molecular formula C17H12F3N3O3 B2702173 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 941997-61-1

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2702173
CAS No.: 941997-61-1
M. Wt: 363.296
InChI Key: QBFXYIRHZBFMSZ-UHFFFAOYSA-N
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Description

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for enhancing the metabolic stability and lipophilicity of molecules, making it valuable in pharmaceutical and agrochemical applications .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide may also interact with various biological targets.

Mode of Action

It’s known that similar compounds, such as 1,3,4-oxadiazole derivatives, have a broad biological activity spectrum . This suggests that this compound might interact with its targets in a way that leads to various biological effects.

Biochemical Pathways

Similar compounds, such as 1,3,4-oxadiazole derivatives, have been shown to have diverse biological activities . This suggests that this compound could potentially affect multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds, such as 1,3,4-oxadiazole derivatives, have been reported to possess a wide range of biological activities . This suggests that this compound could potentially have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and improve scalability. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the oxadiazole ring may produce corresponding amines.

Scientific Research Applications

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
  • N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Uniqueness

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural variation can lead to differences in biological activity and chemical behavior compared to similar compounds.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3/c1-25-13-7-3-5-11(9-13)15-22-23-16(26-15)21-14(24)10-4-2-6-12(8-10)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFXYIRHZBFMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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